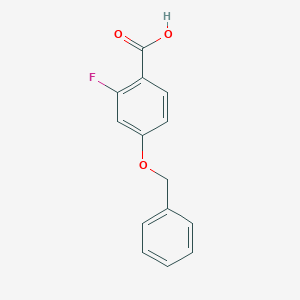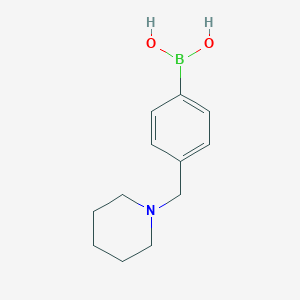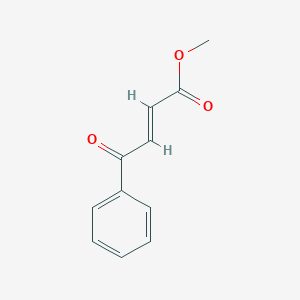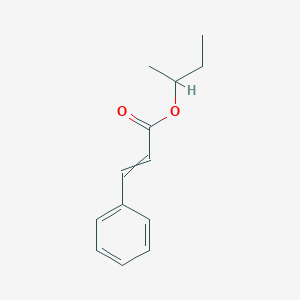
Butan-2-yl 3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 3-phenylprop-2-enoate, also known as geranyl cinnamate, is a natural compound that is found in various plants. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and potential health benefits.
Wissenschaftliche Forschungsanwendungen
Geranyl cinnamate has been extensively studied for its potential health benefits. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. In addition, Butan-2-yl 3-phenylprop-2-enoate cinnamate has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. Geranyl cinnamate has also been investigated for its potential use as a natural food preservative due to its antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of Butan-2-yl 3-phenylprop-2-enoate cinnamate is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways involved in inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
Geranyl cinnamate has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Geranyl cinnamate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Butan-2-yl 3-phenylprop-2-enoate cinnamate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Geranyl cinnamate has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized in large quantities. Geranyl cinnamate is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of Butan-2-yl 3-phenylprop-2-enoate cinnamate is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Butan-2-yl 3-phenylprop-2-enoate cinnamate. One potential area of research is the investigation of its potential use as a natural food preservative. Another area of research is the development of novel formulations and delivery systems to enhance its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of Butan-2-yl 3-phenylprop-2-enoate cinnamate and its potential use in the treatment of various diseases.
Synthesemethoden
Geranyl cinnamate can be synthesized through a condensation reaction between geraniol and cinnamic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The yield and purity of Butan-2-yl 3-phenylprop-2-enoate cinnamate can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Eigenschaften
CAS-Nummer |
17377-82-1 |
|---|---|
Produktname |
Butan-2-yl 3-phenylprop-2-enoate |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
butan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
KAUQDJKVXUKALZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Synonyme |
2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



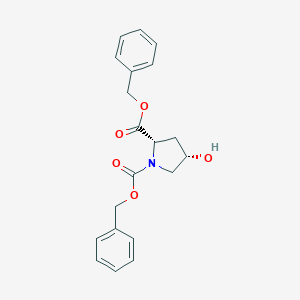
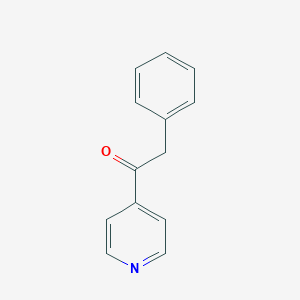
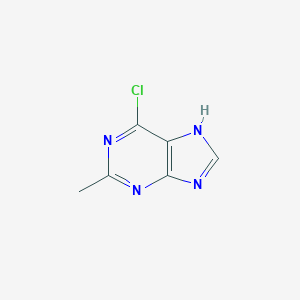
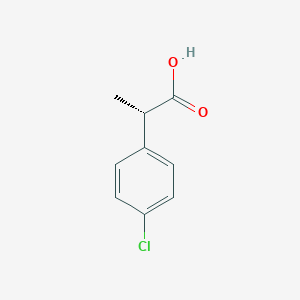
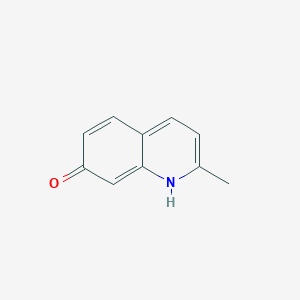
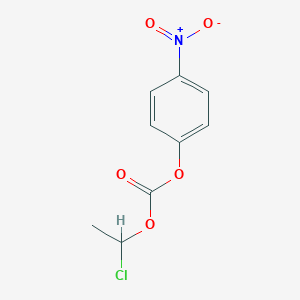
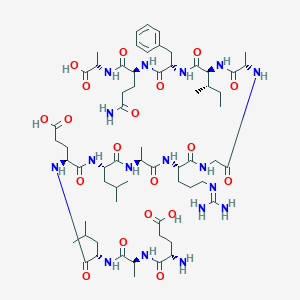
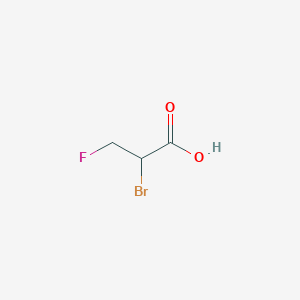
![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)
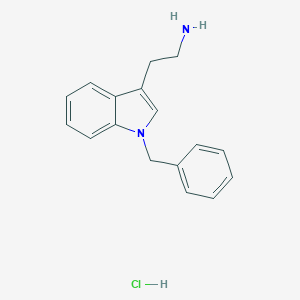
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
